17-Ethynylandrost-2-ene-17-ol-17-acetate
Description
17-Ethynylandrost-2-ene-17-ol-17-acetate is a synthetic steroidal derivative characterized by a 17α-ethynyl group and a 17β-acetate ester. Its molecular formula is C₂₃H₃₂O₂, as noted in the ChemNet database . This compound shares structural similarities with androgens, progestins, and estrogens, making it relevant for comparative analysis with other steroid derivatives.
Properties
CAS No. |
124-85-6 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(5S,8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17-,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
SQRBBVVZRKZEPF-OWNQEUAMSA-N |
SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=CC4)C)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C |
Other CAS No. |
124-85-6 |
Synonyms |
17 alpha-ethynyl-5 alpha-androst-2-ene-17 beta-ol-17-acetate 17-ethynylandrost-2-ene-17-ol-17-acetate TX 380 TX-380 |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory and Immunomodulatory Effects
Research indicates that 17-Ethynylandrost-2-ene-17-ol-17-acetate exhibits significant anti-inflammatory properties. It has been investigated for its potential in treating conditions related to inflammation and autoimmunity, such as rheumatoid arthritis and inflammatory bowel diseases like Crohn's disease and ulcerative colitis. The compound's ability to modulate immune responses makes it a candidate for developing therapies aimed at these conditions .
Hyperglycemia and Diabetes Management
The compound has shown promise in managing hyperglycemic conditions, particularly type 2 diabetes. Studies have demonstrated its efficacy in reducing blood glucose levels and improving metabolic profiles in preclinical models. This application is particularly relevant given the rising prevalence of diabetes globally .
Solid State Forms
The development of various solid-state forms of this compound, including crystalline and amorphous variants, has been a focus of research. These formulations are crucial for enhancing the compound's stability, solubility, and bioavailability. Crystalline forms have been preferred for drug formulation due to their predictable dissolution profiles .
Liquid Formulations
In addition to solid forms, liquid formulations incorporating this compound have been explored. These formulations can facilitate easier administration and improved patient compliance, especially in populations that may struggle with solid dosage forms .
Cellular Mechanisms
Investigations into the cellular mechanisms of action of this compound reveal its influence on various signaling pathways involved in inflammation and metabolism. For instance, it has been shown to affect the expression of cytokines and other inflammatory mediators, which could explain its therapeutic effects in autoimmune conditions .
Antioxidant Properties
The compound also exhibits antioxidant properties that contribute to its therapeutic profile. By reducing oxidative stress within cells, it may help mitigate cellular damage associated with chronic inflammatory states and metabolic disorders .
Case Studies and Research Findings
Comparison with Similar Compounds
Ethisterone (17α-Ethynyltestosterone)
- Structure : 17α-Ethynyl group at C17, 3-keto group, and Δ⁴-ene system.
- Molecular Formula : C₂₁H₂₈O₂.
- Key Differences : Lacks the 2-ene double bond and 17β-acetate group present in the target compound.
- Biological Role : A progestin used in oral contraceptives .
- Metabolism : The ethynyl group prevents aromatization, but the absence of an ester limits sustained release.
β-Estradiol 17-Acetate
19-Norethindrone Acetate
Testosterone Acetate
Dexamethasone-17-Acetate
Dehydronandrolone-6 Acetate
- Structure : Δ⁴,⁶-diene system, 17β-acetate ester.
- Molecular Formula : C₂₁H₂₈O₃.
- Key Differences : Conjugated diene system at C4-C6 alters receptor binding compared to the Δ²-ene in the target compound .
Structural and Functional Analysis Table
| Compound | Molecular Formula | Key Substituents | Biological Class | Clinical Applications |
|---|---|---|---|---|
| 17-Ethynylandrost-2-ene-17-ol-17-acetate | C₂₃H₃₂O₂ | 17α-Ethynyl, 17β-acetate, Δ²-ene | Androgen/Progestin | Research (potential oral use) |
| Ethisterone | C₂₁H₂₈O₂ | 17α-Ethynyl, Δ⁴-ene, 3-keto | Progestin | Contraceptives |
| β-Estradiol 17-Acetate | C₂₀H₂₆O₃ | 17β-Acetate, aromatic A-ring | Estrogen | Hormone therapy |
| 19-Norethindrone Acetate | C₂₂H₂₈O₃ | 17α-Ethynyl, 19-nor, 17β-acetate | Progestin | Contraceptives |
| Testosterone Acetate | C₂₁H₃₀O₃ | 17β-Acetate, Δ⁴-ene, 3-keto | Androgen | Limited (prodrug) |
| Dexamethasone-17-Acetate | C₂₄H₃₁FO₆ | 17α-Acetate, 9-fluoro, 16α-methyl | Glucocorticoid | Anti-inflammatory |
| Dehydronandrolone-6 Acetate | C₂₁H₂₈O₃ | Δ⁴,⁶-diene, 17β-acetate | Anabolic steroid | Research |
Key Research Findings
- Ethynyl Group Impact : The 17α-ethynyl group in this compound and Ethisterone inhibits 17β-hydroxysteroid dehydrogenase, reducing conversion to inactive metabolites .
- Ester Chain Effects: Longer esters (e.g., decanoate in testosterone derivatives) prolong half-life, but acetate esters are more rapidly cleaved .
- Structural-Activity Relationship : The Δ²-ene in the target compound may enhance binding to androgen receptors compared to Δ⁴-ene systems in testosterone derivatives .
Preparation Methods
Starting Materials and Key Functionalization Steps
The synthesis of this compound likely begins with a 5α-androstane derivative, such as dihydrotestosterone (DHT) or its acetylated form. The critical steps involve:
-
Introduction of the Ethynyl Group : Ethynylation at C-17, typically via nucleophilic addition to a ketone or through palladium-catalyzed coupling reactions.
-
Acetylation of the Hydroxyl Group : Protection of the C-17 hydroxyl group using acetic anhydride or acetyl chloride.
-
Dehydrogenation to Form the Δ2 Double Bond : Oxidation or dehydrogenation to introduce the double bond at C2–C3, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
A hypothetical pathway could involve 17β-hydroxy-5α-androstan-3-one (DHT) as the starting material. Acetylation of DHT with acetic anhydride in pyridine yields the 17-acetate intermediate, which is subsequently ethynylated and dehydrogenated (Figure 1).
Comparative Analysis of Reaction Conditions
Table 1 summarizes reaction parameters from analogous steroidal syntheses that could inform the preparation of this compound.
Table 1 : Key reaction conditions from related steroidal syntheses.
Detailed Procedure Analysis
Acetylation of the C-17 Hydroxyl Group
The protection of the C-17 hydroxyl group is a foundational step. In a representative procedure, DHT (5α-dihydrotestosterone) is dissolved in dry pyridine and treated with acetic anhydride (1.2 eq) at room temperature for 24 hours. The reaction mixture is quenched with acidified water, extracted with ethyl acetate, and purified via recrystallization to yield dihydrotestosterone acetate (83% yield). This step ensures regioselective acetylation while preserving other functional groups.
Ethynylation at C-17
Ethynyl introduction remains the most challenging step due to steric hindrance at C-17. A plausible method involves treating the acetylated intermediate with ethynylmagnesium bromide in tetrahydrofuran (THF) at −78°C. This Grignard reagent attacks the carbonyl group at C-17, followed by aqueous workup to yield the ethynylated product. Alternative approaches might employ Sonogashira coupling with a palladium catalyst, though this requires pre-functionalization with a halogen at C-17.
Dehydrogenation to Form Δ2 Double Bond
The Δ2 double bond is introduced via dehydrogenation using DDQ in dioxane under reflux conditions. For example, 17β-acetoxy-5α-androstan-3-one is refluxed with DDQ (1.2 eq) for 24 hours, yielding a mixture of Δ1 and Δ4 isomers. Column chromatography (benzene/ethyl acetate, 3.5:1.5) separates the desired Δ2 isomer, though yields are moderate (38–70%) due to competing side reactions.
Optimization Strategies and Challenges
Byproduct Formation and Mitigation
The ethynylation step risks over-addition or polymerization of the ethynyl group. Strategies include:
-
Low-Temperature Conditions : Maintaining −78°C during Grignard addition minimizes side reactions.
-
Stepwise Quenching : Gradual addition of saturated ammonium chloride ensures controlled protonation.
Q & A
Basic Research Questions
Q. What are the standard analytical techniques for characterizing 17-Ethynylandrost-2-ene-17-ol-17-acetate, and how should they be validated?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, focusing on the ethynyl and acetate moieties. Compare spectral data with structurally similar compounds (e.g., 17-α-Ethynylestradiol in ) to validate assignments .
-
High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity. Validate using a certified reference standard if available, and report retention time reproducibility across three independent runs .
-
Mass Spectrometry (MS) : Perform high-resolution MS (HRMS) to confirm molecular weight. Cross-validate with elemental analysis for accuracy .
Table 1: Typical Analytical Parameters
Technique Key Parameters Validation Criteria NMR Chemical shifts (δ ppm), coupling constants Match to literature values of analogous steroids HPLC Retention time, peak symmetry ≤2% RSD across replicates HRMS m/z ratio, isotopic pattern Deviation < 5 ppm from theoretical mass
Q. How should researchers design in vitro experiments to assess the compound’s biological activity?
- Methodological Answer :
- Cell-Based Assays : Use hormone-responsive cell lines (e.g., estrogen receptor-positive MCF-7 cells) to evaluate receptor binding or transcriptional activity. Include positive controls (e.g., β-estradiol) and vehicle controls (e.g., DMSO) to normalize results .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–10 μM) to determine EC/IC values. Use triplicate wells per concentration and repeat experiments ≥3 times to ensure statistical robustness .
- Data Interpretation : Apply non-linear regression models (e.g., four-parameter logistic curve) to quantify potency. Report confidence intervals and outliers using Grubbs’ test .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?
- Methodological Answer :
- Validation of Computational Models : Re-dock the compound using multiple force fields (e.g., AMBER, CHARMM) and compare binding poses. Validate against crystal structures of homologous receptors .
- Experimental Cross-Check : Perform competitive binding assays with known ligands to confirm receptor specificity. Use surface plasmon resonance (SPR) to measure binding kinetics and reconcile discrepancies with docking results .
- Statistical Reconciliation : Apply Bayesian inference to weigh computational vs. experimental uncertainties, prioritizing variables (e.g., solvation effects) that most impact accuracy .
Q. What methodologies are recommended for studying the compound’s stability under varying storage and experimental conditions?
- Methodological Answer :
-
Accelerated Stability Testing : Store the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC-MS, focusing on hydrolysis of the acetate group or oxidation of the ethynyl moiety .
-
Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and quantify photodegradation products. Use amber vials for long-term storage to mitigate light-induced instability .
-
Data Reporting : Tabulate degradation kinetics (e.g., half-life, Arrhenius plots) and specify storage recommendations in peer-reviewed formats per ICH guidelines .
Table 2: Stability Study Design
Condition Parameters Analytical Endpoint Thermal 40°C, 75% RH % Degradation by HPLC Photolytic 1.2 million lux-hours UV-Vis spectral changes Oxidative 0.3% HO MS identification of byproducts
Q. How should researchers address discrepancies in spectral data interpretation (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Multi-Technique Corroboration : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography to resolve ambiguous signals. For example, the ethynyl proton’s -NMR shift (δ ~2.5 ppm) can be confirmed via -HSQC correlations .
- Collaborative Validation : Share raw spectral data with independent labs for cross-verification. Use platforms like NMRShiftDB to compare experimental shifts with global datasets .
- Error Analysis : Quantify signal-to-noise ratios and solvent effects (e.g., deuteration efficiency) that may skew interpretations. Report all processing parameters (e.g., apodization, baseline correction) transparently .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
